molecular formula C13H7Br2ClO2 B2443213 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde CAS No. 1963362-12-0

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde

Cat. No.: B2443213
CAS No.: 1963362-12-0
M. Wt: 390.46
InChI Key: XTGFIILSVBOBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7Br2ClO2 and a molecular weight of 390.46. It is known for its unique structure, which includes both chloro and bromo substituents on a benzaldehyde backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde typically involves the reaction of 2,4-dibromophenol with 2-chloro-4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and bromo substituents can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Chloro-4-(2,4-dibromophenoxy)benzoic acid, while reduction yields 2-Chloro-4-(2,4-dibromophenoxy)benzyl alcohol.

Scientific Research Applications

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular signaling pathways.

Comparison with Similar Compounds

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde can be compared with other halogenated benzaldehydes, such as:

The uniqueness of this compound lies in its specific combination of chloro and bromo substituents, which confer distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-4-(2,4-dibromophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2ClO2/c14-9-2-4-13(11(15)5-9)18-10-3-1-8(7-17)12(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGFIILSVBOBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.